molecular formula C27H31F3N8O3 B11831549 Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate

Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate

Cat. No.: B11831549
M. Wt: 572.6 g/mol
InChI Key: AOUHEXSLIANTTR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrazine core linked to a trifluoromethyl-substituted pyridine moiety via a carboxamide bridge. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors, where the trifluoromethyl group enhances metabolic stability and bioavailability . The tert-butyl carbamate serves as a protective group for amines, enabling controlled deprotection during synthesis .

Properties

Molecular Formula

C27H31F3N8O3

Molecular Weight

572.6 g/mol

IUPAC Name

tert-butyl N-[1-[2-[[3-amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carbonyl]amino]pyridin-3-yl]-4-methylpiperidin-4-yl]carbamate

InChI

InChI=1S/C27H31F3N8O3/c1-25(2,3)41-24(40)37-26(4)9-13-38(14-10-26)18-8-6-12-33-22(18)36-23(39)20-21(31)34-15-17(35-20)19-16(27(28,29)30)7-5-11-32-19/h5-8,11-12,15H,9-10,13-14H2,1-4H3,(H2,31,34)(H,37,40)(H,33,36,39)

InChI Key

AOUHEXSLIANTTR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazine-2-Carboxamide Intermediate

The 3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxylic acid is a critical intermediate. Key steps include:

Trifluoromethylpyridine Functionalization

  • 3-(Trifluoromethyl)pyridine-2-carboxylic acid is prepared via hydrolysis of its methyl ester (e.g., using KOH in ethanol).

  • Example : Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is hydrolyzed to the carboxylic acid in 63% yield with aqueous KOH.

Pyrazine Ring Formation

  • Cyclocondensation of 5-amino-1,2,4-triazole-3-carboxylate with dicarbonyl compounds forms the pyrazine core.

  • Example : Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid to yield ethyl pyrazine-2-carboxylate.

Coupling to Pyridine

  • Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution introduces the 3-(trifluoromethyl)pyridin-2-yl group.

Piperidine Scaffold Preparation

The 4-methylpiperidin-4-yl moiety is synthesized via:

Reductive Amination

  • 4-Methylpiperidin-4-amine is prepared by reductive amination of ketones with ammonia/NaBH₃CN.

  • Example : tert-Butyl (3-methylpiperidin-3-yl)carbamate is synthesized via alkylation of piperidine precursors.

Boc Protection

  • The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP.

  • Yield : >80% in optimized conditions.

Final Assembly via Amide Coupling

The pyrazine-2-carboxylic acid is coupled to the piperidine-pyridine intermediate using:

Activation as Acyl Chloride

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Example : 1-(6-Chloropyridin-3-ylmethyl)-3-phenyl-1H-pyrazole-5-carbonyl chloride is formed with SOCl₂.

Peptide Coupling Reagents

  • EDC·HCl/HOBt or HATU in DMF or THF.

  • Example : 3-Amino-N-(3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl)pyrazine-2-carboxamide is synthesized using HATU (62% yield).

Detailed Synthetic Routes

Route 1: Stepwise Coupling (Preferred Method)

StepReactionConditionsYieldReference
1Synthesis of 3-(trifluoromethyl)pyridine-2-carboxylic acidKOH, ethanol, reflux63%
2Preparation of Boc-protected 4-methylpiperidin-4-amineBoc₂O, DMAP, THF, 0°C88%
3Coupling to pyridin-3-amineEDC·HCl, HOBt, DIPEA, DMF72%
4Final amide bond formationHATU, DIPEA, DMF65%

Key Data :

  • Purity : >95% (HPLC).

  • Characterization : ¹H NMR (400 MHz, CDCl₃) δ 8.93 (s, 1H), 8.81 (s, 1H), 7.76 (d, J=8 Hz, 2H).

Route 2: One-Pot Multicomponent Reaction

  • Advantage : Reduces purification steps.

  • Limitation : Lower yield due to competing side reactions.

  • Example : A mixture of pyrazine-2-carbonyl chloride, 3-aminopyridine, and Boc-piperidine in DMF at 25°C yields 58% product.

Challenges and Optimization

  • Steric Hindrance : The 4-methyl group on piperidine slows coupling; using HATU over EDC improves efficiency.

  • Boc Deprotection : Avoided in final steps due to the compound’s stability.

  • Purification : Silica gel chromatography (EtOAc/hexane) or reverse-phase HPLC .

Chemical Reactions Analysis

Core Functional Groups and Reactivity

The compound contains several reactive moieties:

  • Tert-butyl carbamate (Boc-protected amine) : Offers stability in acidic conditions and is cleavable under strong acids (e.g., TFA) .

  • Pyrazine-carboxamide : Participates in hydrogen bonding and nucleophilic substitution.

  • Trifluoromethylpyridine : Enhances lipophilicity and metabolic stability; electron-withdrawing effects activate adjacent positions for substitution .

  • 4-Methylpiperidine : A rigid bicyclic amine that influences steric and electronic properties.

2.1. Amide Coupling

The pyrazine-carboxamide group is synthesized via coupling between a pyrazine-2-carboxylic acid derivative and an aminopyridine. Common methods include:

  • HATU/DIPEA-mediated coupling : Achieves yields >75% under mild conditions .

  • EDCI/HOBt activation : Used for sterically hindered substrates, with yields ~65% .

Reaction ConditionsYieldSource
Pyrazine + aminopyridine couplingHATU, DIPEA, DMF, 25°C, 12h78%
Alternative couplingEDCI, HOBt, DCM, 0°C → RT, 24h65%

2.2. Boc Deprotection

The tert-butyl carbamate is removed under acidic conditions to expose the free amine:

  • TFA in DCM : Complete deprotection in 2h at 25°C .

  • HCl in dioxane : Slower (4–6h) but avoids side reactions with acid-sensitive groups .

Piperidine Functionalization

The 4-methylpiperidine ring undergoes:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH, yielding quaternary ammonium salts .

  • Oxidation : KMnO₄ or RuO₄ selectively oxidizes the methyl group to a carboxylic acid under controlled conditions .

Metabolic Stability

Liver microsomal studies (e.g., human S9 fraction) indicate:

  • Half-life : >60 minutes at 3 μM concentration, attributed to the trifluoromethyl group reducing oxidative metabolism .

  • Major metabolites : Result from piperidine N-demethylation and Boc cleavage .

Comparative Reactivity with Analogues

Feature This Compound Analogues
Boc stabilityStable up to pH 3Deprotects at pH 2 (e.g., TDZ-1)
Trifluoromethyl reactivityResists hydrolysisProne to SNAr in basic conditions
Piperidine ringResists ring-openingOxidizes to lactam (e.g., ODZ-2)

Synthetic Challenges

  • Steric hindrance : The 4-methylpiperidine and bulky pyrazine groups reduce coupling efficiency.

  • Regioselectivity : Trifluoromethylpyridine synthesis requires precise control to avoid byproducts .

Scientific Research Applications

Medicinal Chemistry

The compound features a carbamate functional group, which is known for enhancing the biological activity of various pharmacophores. Carbamates can mimic amides while improving stability and bioavailability, making them valuable in drug design . The incorporation of a trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for developing effective therapeutic agents.

Anticancer Activity

Recent research indicates that carbamate derivatives exhibit promising anticancer properties. For instance, modifications to the structure of known anticancer agents can lead to compounds that are significantly more potent than their predecessors. The introduction of the tert-butyl carbamate moiety has been shown to increase the efficacy of various anticancer drugs by improving their pharmacokinetic profiles .

The compound's structure suggests potential anti-inflammatory and antimicrobial activities. Studies on similar carbamate derivatives have demonstrated their ability to inhibit inflammatory pathways and microbial growth.

Anti-inflammatory Properties

Research has highlighted that certain carbamate derivatives possess substantial anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds similar to tert-butyl carbamate have shown inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models, indicating their potential as alternative anti-inflammatory agents .

Structural Chemistry and Synthesis

The synthesis of tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate involves several key steps that are critical for ensuring the integrity and functionality of the final product.

Synthetic Pathways

The synthesis typically begins with the formation of the carbamate from the corresponding amine and isocyanate or by direct coupling with carboxylic acids under controlled conditions. The use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate this process, yielding high-purity products essential for subsequent biological testing .

Case Studies and Research Findings

Several studies have documented the efficacy of carbamate-containing compounds in various applications:

StudyDescriptionFindings
Anti-inflammatory activityTert-butyl derivatives showed significant inhibition in rat models, comparable to indomethacin.
Drug developmentCarbamates enhance stability and bioavailability in drug formulations, leading to improved therapeutic outcomes.
Synthesis techniquesEffective synthetic strategies using palladium-catalyzed reactions have been developed for producing tert-butyl carbamates efficiently.

Mechanism of Action

The mechanism of action of Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Similarities and Key Substituents

The compound shares structural motifs with several analogs synthesized in recent studies. Below is a comparative analysis:

Compound Core Structure Key Substituents Bioactivity Relevance
Target Compound Pyrazine-pyridine - Trifluoromethylpyridyl
- 4-Methylpiperidin-4-yl carbamate
Enhanced target binding (lipophilic interactions) and metabolic stability
tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate Pyridopyrimidine - Cyclopentyl
- Butoxyvinyl
Anticancer activity (kinase inhibition)
5-(1-(methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine Pyrazine-pyridine - Methylsulfonylpiperidinyl Improved solubility and kinase selectivity
tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate Piperidine-carbamate - Cyanopyridyl
- Methylcarbamate
Neuroprotective potential (modulation of CNS targets)

Key Observations :

  • The trifluoromethyl group in the target compound and related analogs (e.g., ) enhances binding to hydrophobic pockets in target proteins .
  • Piperidine derivatives with carbamate protections (e.g., ) exhibit tunable pharmacokinetic profiles due to controlled deprotection .
Bioactivity and Target Engagement

Evidence from bioactivity clustering (e.g., hierarchical clustering of 37 compounds ) suggests that pyrazine-pyridine hybrids with trifluoromethyl groups cluster with kinase inhibitors. For example:

  • Target Affinity : The trifluoromethylpyridyl moiety in the target compound mimics ATP-binding motifs in kinases, similar to imidazopyridazine antimalarials .
  • Docking Variability: Minor structural changes (e.g., methyl vs. sulfonyl groups on piperidine) alter binding affinities by up to 2.5 kcal/mol in docking studies, as seen in Murcko scaffold comparisons .
NMR and LCMS Profiling

Structural comparisons using NMR (e.g., ) reveal that:

  • Chemical Shift Patterns : The pyrazine-pyridine core in the target compound shows shifts (δ 7.8–8.5 ppm) analogous to Rapa analogs, indicating conserved aromaticity .
  • LCMS Dereplication : Molecular networking (cosine score >0.8 ) confirms similarity to trifluoromethylpyridine-containing antimalarials .
SAR (Structure-Activity Relationship) Insights
  • Trifluoromethyl Group : Replacing CF₃ with Cl or CH₃ reduces potency by 10-fold in kinase assays .
  • Piperidine Substitution : 4-Methylpiperidin-4-yl carbamate improves blood-brain barrier penetration compared to unsubstituted piperidines .

Biological Activity

Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of tert-butyl carbamates typically involves the reaction of tert-butyl isocyanate with various amines or carboxylic acids. In the case of our compound, it was synthesized through a multi-step process involving:

  • Nucleophilic Addition : Tert-butyl isocyanate reacts with amines to form carbamate derivatives.
  • Coupling Reactions : The introduction of various substituents, such as trifluoromethyl and pyrazine moieties, is achieved through coupling reactions.
  • Purification and Characterization : The final product is purified using chromatographic techniques and characterized using NMR, IR, and mass spectrometry.

Antimicrobial Activity

Research indicates that similar carbamate derivatives exhibit significant antimicrobial properties. For example, a study on substituted phenylcarbamates revealed that compounds showed promising activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1.5 to 10 µg/mL .

CompoundMIC (µg/mL)Activity Type
6a1.5Bactericidal
6e2.0Bacteriostatic
6k10Fungicidal

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been extensively studied. A series of tert-butyl carbamates demonstrated significant inhibition of inflammation in vivo using the carrageenan-induced rat paw edema model. Inhibition percentages ranged from 39% to 54% compared to the standard drug indomethacin .

CompoundInhibition (%)Time (h)
4a54.239
4i39.0212

Antitubercular Activity

Another area of interest is the antitubercular activity against Mycobacterium tuberculosis. Compounds similar to our target have shown IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as anti-tubercular agents .

CompoundIC50 (µM)IC90 (µM)
6a1.353.73
6e2.1840.32

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence biological activities:

  • Trifluoromethyl Group : Enhances lipophilicity and potentially increases membrane permeability.
  • Pyridine and Pyrazine Moieties : Contribute to binding affinity with biological targets, such as enzymes involved in inflammation and microbial resistance.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Anti-inflammatory Effects : A clinical trial demonstrated that carbamate derivatives significantly reduced symptoms in patients with chronic inflammatory diseases.
  • Antimicrobial Efficacy : In vitro studies showed that certain derivatives effectively inhibited growth in resistant bacterial strains, suggesting their potential utility in treating infections where traditional antibiotics fail.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this compound, given its complex heterocyclic architecture?

  • Methodological Answer : Multi-step synthesis is typically required, involving:

  • Protection of amines : Use tert-butyl carbamate (Boc) groups to protect reactive amines during coupling reactions, as seen in analogous carbamate syntheses .
  • Stepwise assembly : Prioritize pyrazine and pyridine ring formation before coupling with the piperidine moiety. Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) can enhance yield and reproducibility in such steps .
  • Purification : Employ column chromatography or preparative HPLC to isolate intermediates, ensuring >95% purity for downstream reactions .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve regiochemistry of pyridine/piperidine substituents and confirm Boc-group retention .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (<0.5% by LC-MS) .
  • X-ray crystallography : If crystals are obtainable, this confirms absolute stereochemistry and hydrogen-bonding patterns in the solid state, as demonstrated for tert-butyl carbamate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Methodological Answer :

  • Computational modeling : Use molecular docking to compare binding affinities of positional isomers (e.g., nitro-group placement on benzyl rings) against target proteins, as positional differences significantly alter bioactivity .
  • Data triangulation : Cross-reference synthetic yields, purity metrics, and bioassay results to distinguish intrinsic SAR trends from experimental artifacts. For example, tert-butyl carbamate analogs with 3-trifluoromethylpyridine show enhanced metabolic stability over non-fluorinated variants .

Q. What experimental design principles optimize reaction conditions for introducing the 3-(trifluoromethyl)pyridin-2-yl moiety?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent polarity) for Suzuki-Miyaura couplings involving trifluoromethylpyridine boronic esters. Flow chemistry platforms enable rapid iteration and real-time monitoring .
  • In situ analytics : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates, minimizing side-product formation .

Q. How can researchers address challenges in regioselective functionalization of the pyrazine ring?

  • Methodological Answer :

  • Directing-group strategies : Install transient protecting groups (e.g., acetyl) on the pyrazine nitrogen to guide amidation at the 6-position. Similar approaches are validated in pyridin-3-yl carbamate syntheses .
  • Kinetic vs. thermodynamic control : Optimize reaction temperature and solvent polarity to favor desired regioisomers. For example, DMF at 80°C promotes carboxamido formation at electron-deficient pyrazine positions .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be investigated?

  • Methodological Answer :

  • Conformational analysis : Perform molecular dynamics simulations to assess flexibility of the piperidine-4-methyl group, which may adopt multiple conformations in solution vs. crystal states .
  • Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., Boc-group cleavage) that might mask true SAR trends .

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